Thiamphenicol glycinate

Vue d'ensemble

Description

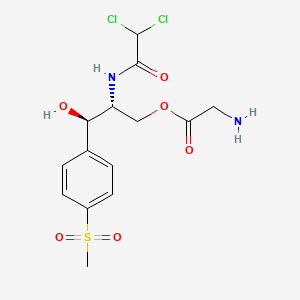

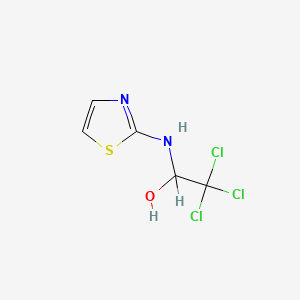

Thiamphenicol glycinate is an alpha-amino acid ester and a proagent of Thiamphenicol . It’s a semisynthetic derivative of chloramphenicol with a broad spectrum of antibacterial activity . It’s used for veterinary purposes .

Molecular Structure Analysis

The molecular formula of Thiamphenicol glycinate is C14H18Cl2N2O6S . The average mass is 413.273 Da and the monoisotopic mass is 412.026276 Da .

Applications De Recherche Scientifique

Influence on Polymorphonuclear Leukocytes

Thiamphenicol (TAP), the active principle of thiamphenicol glycinate acetylcysteinate (TGA), shows promising effects on human granulocyte functions. A study highlighted its ability to enhance phagocytosis and intracellular killing of Streptococcus pyogenes, suggesting its utility in treating respiratory tract infections caused by this pathogen (Tullio et al., 2004).

Antibacterial Activity against Respiratory Pathogens

Thiamphenicol glycinate acetylcysteinate retains effectiveness against various respiratory pathogens, including Streptococcus pneumoniae, Streptococcus pyogenes, and Haemophilus influenzae. Its spectrum of activity remains superior to erythromycin and amoxicillin, making it a valuable treatment for respiratory tract infections (Albini et al., 1999).

Comparative Efficacy with Other Antimicrobials

A comparative study on thiamphenicol-glycinate and thiamphenicol-glycinate-acetylcysteinate demonstrated their wide spectrum of activity against respiratory pathogens, comparable to newer antibiotics. This supports their continued relevance in treating respiratory tract infections (Drago et al., 2001).

Clinical Efficacy in Respiratory Tract Infections

Clinical trials have shown that thiamphenicol in forms like glycinate hydrochloride (TG) and glycinate acetylcysteinate (TGA) are effective in treating acute and exacerbated infections of the respiratory tract. Their aerosol administration has shown positive outcomes in symptoms like cough and expectoration (Grassi & Benedetto, 2002).

Pharmacokinetics in Healthy Volunteers

The pharmacokinetics of thiamphenicol glycinate (TG) and its active metabolite were studied in healthy Chinese volunteers. This research provided valuable insights for clinical guidance in TG application, emphasizing its role in therapeutic interventions (Yang et al., 2014).

Application in Pediatric Rhinosinusitis

Research evaluating the effectiveness of thiamphenicol glycinate acetylcysteinate for inhalation in children with acute uncomplicated rhinosinusitis indicated its efficacy comparable to oral antibiotics. It also reduced the need for additional drugs in treatment, highlighting its potential in pediatric care (Bogomilskiy et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O6S/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21)/t10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGKHLVPQHMHGQ-ZYHUDNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048326 | |

| Record name | Thiamphenicol glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiamphenicol glycinate | |

CAS RN |

2393-92-2 | |

| Record name | Thiamphenicol glycinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamphenicol glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamphenicol glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIAMPHENICOL AMINOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5H94CY6V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

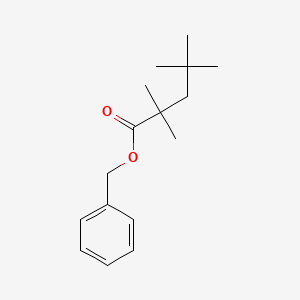

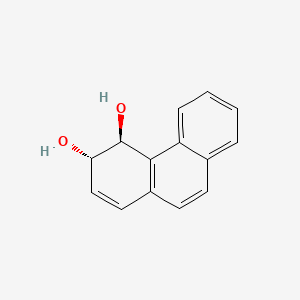

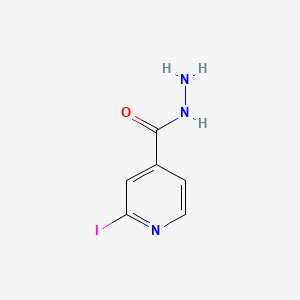

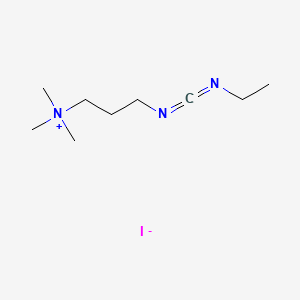

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1213267.png)

![5-[(3aS,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1213279.png)